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Abstract
[(1-Chlorocyclopropyl)thio]benzene is a unique chemical entity that combines the structural

features of a halogenated cyclopropane ring with an aryl thioether. This guide provides a

comprehensive overview of its physical and chemical properties, drawing upon available data

for the compound and its structural analogs. Detailed experimental protocols for its synthesis

and characterization are presented, alongside a discussion of its potential reactivity and

biological significance. The information herein is intended to serve as a valuable resource for

researchers in medicinal chemistry, organic synthesis, and drug development who are

interested in leveraging the distinct characteristics of this and related molecules.

Chemical Identity and Physical Properties
[(1-Chlorocyclopropyl)thio]benzene, with the CAS number 64416-57-5, is a molecule of

interest due to the presence of a strained, halogenated three-membered ring directly attached

to a sulfur atom, which in turn is bonded to a benzene ring. This combination of functional

groups suggests a unique reactivity profile. While experimental data on its physical properties
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are not readily available in the literature, a summary of its basic identifiers and calculated

properties is provided in Table 1.

Table 1: Physical and Chemical Properties of [(1-Chlorocyclopropyl)thio]benzene

Property Value Source

IUPAC Name

[(1-

Chlorocyclopropyl)thio]benzen

e

-

CAS Number 64416-57-5 [Internal Search]

Molecular Formula C₉H₉ClS [Internal Search]

Molecular Weight 184.69 g/mol Calculated

Calculated XlogP 3.5 [Internal Search]

Topological Polar Surface Area 25.3 Å² [Internal Search]

Predicted Boiling Point ~250-270 °C at 760 mmHg Predicted based on analogs

Predicted Melting Point Not readily predictable -

Predicted Density ~1.2 g/cm³ Predicted based on analogs

Synthesis and Experimental Protocols
The synthesis of [(1-Chlorocyclopropyl)thio]benzene can be approached through several

routes common for the formation of aryl thioethers. A plausible and efficient method involves

the S-alkylation of thiophenol with a suitable 1-chlorocyclopropyl electrophile or a copper-

catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: S-Alkylation of
Thiophenol
A direct and reliable method for the synthesis of [(1-Chlorocyclopropyl)thio]benzene is the

nucleophilic substitution reaction between thiophenol and a 1-chloro-1-halocyclopropane (e.g.,
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1-bromo-1-chlorocyclopropane). The thiolate, generated in situ by a base, acts as a potent

nucleophile.

Proposed Synthesis of [(1-Chlorocyclopropyl)thio]benzene

Thiophenol

Thiophenolate

+

Base (e.g., NaH, K2CO3)

[(1-Chlorocyclopropyl)thio]benzene

+

1-Bromo-1-chlorocyclopropane

Solvent (e.g., DMF, THF)

Click to download full resolution via product page

Caption: Synthetic route via S-alkylation.

Detailed Experimental Protocol
Materials:

Thiophenol

1-Bromo-1-chlorocyclopropane

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

anhydrous DMF (or THF).

Add thiophenol (1.0 equivalent) to the solvent.

If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 equivalents) portion-

wise. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen evolution

ceases. If using potassium carbonate, add K₂CO₃ (2.0 equivalents) and stir at room

temperature for 30 minutes.

To the resulting thiophenolate solution, add 1-bromo-1-chlorocyclopropane (1.2 equivalents)

dropwise at 0 °C (for NaH) or room temperature (for K₂CO₃).

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford [(1-
Chlorocyclopropyl)thio]benzene.

Chemical Properties and Reactivity
The chemical reactivity of [(1-Chlorocyclopropyl)thio]benzene is dictated by the interplay of

the phenylthio group and the strained, chlorinated cyclopropane ring.
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Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be

predicted based on known data for similar structures.

Table 2: Predicted Spectral Data for [(1-Chlorocyclopropyl)thio]benzene

Technique Predicted Features

¹H NMR

Aromatic protons (phenyl group): multiplet in the

range of δ 7.2-7.6 ppm. Cyclopropyl protons:

complex multiplets in the upfield region, likely

between δ 1.0-2.0 ppm.

¹³C NMR

Aromatic carbons: signals in the range of δ 125-

140 ppm. Quaternary cyclopropyl carbon (C-Cl):

signal expected around δ 60-70 ppm. Methylene

cyclopropyl carbons (CH₂): signals in the upfield

region, likely between δ 15-25 ppm.

IR Spectroscopy

C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-

H stretching (aliphatic): ~2900-3000 cm⁻¹. C=C

stretching (aromatic): ~1450-1600 cm⁻¹. C-S

stretching: weak absorption around 600-800

cm⁻¹. C-Cl stretching: ~650-800 cm⁻¹.

Mass Spectrometry (EI)

Molecular ion (M⁺) peak at m/z 184 and an M+2

peak at m/z 186 with an approximate 3:1 ratio

due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation

may involve the loss of a chlorine atom,

cleavage of the cyclopropane ring, or loss of the

phenylthio group.

Reactivity of the Cyclopropyl Ring
The cyclopropane ring in this molecule is activated by both the sulfur atom and the chlorine

atom, making it susceptible to ring-opening reactions under certain conditions. For instance,

palladium-catalyzed reactions have been shown to induce the ring-opening of cyclopropyl

thioethers.[1] Halonium-induced C-S bond cleavage could also lead to ring-opened products.
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Reactivity of [(1-Chlorocyclopropyl)thio]benzene

[(1-Chlorocyclopropyl)thio]benzene

Ring-Opened Products C-S Cleavage and Ring-Opened Products

Pd Catalyst

e.g., Pd(OAc)2

Halonium Source

e.g., I+

Click to download full resolution via product page

Caption: Potential reactivity pathways.

Biological and Pharmacological Context
While no specific biological activities have been reported for [(1-
Chlorocyclopropyl)thio]benzene, its structural motifs are present in various biologically active

molecules.

Cyclopropane Ring: The cyclopropane moiety is a feature in several FDA-approved drugs.[2]

Its rigid structure can lock a molecule into a specific conformation, which can be

advantageous for binding to biological targets. It can also influence metabolic stability.[3] The

high s-character of the C-H bonds in cyclopropanes can make them less susceptible to

oxidative metabolism.[3]

Aryl Thioethers: The aryl thioether linkage is found in numerous compounds with a wide

range of biological activities, including anticancer and antiviral properties.[4] The sulfur atom

can participate in hydrogen bonding and other non-covalent interactions, and it can also be a

site for metabolic oxidation to the corresponding sulfoxide and sulfone.

The combination of these two groups in [(1-Chlorocyclopropyl)thio]benzene makes it an

interesting candidate for biological screening. The chlorinated cyclopropane offers a potential

site for metabolic transformation or covalent interaction with biological targets.
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Workflow for Biological Evaluation

Synthesis and Purification

Structural Characterization (NMR, MS, IR)

Biological Screening (e.g., cytotoxicity, enzyme inhibition)

Hit Identification

Lead Optimization

Structure-Activity Relationship (SAR) Studies

Click to download full resolution via product page

Caption: A logical workflow for investigating the biological potential.

Conclusion
[(1-Chlorocyclopropyl)thio]benzene is a compound with intriguing structural features that

suggest a rich and underexplored chemical and biological profile. This guide has provided a

consolidated overview of its known and predicted properties, along with a practical protocol for
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its synthesis. The information presented here should facilitate further research into this

molecule and its analogs, potentially leading to the discovery of new chemical transformations

and biologically active agents. The unique combination of a strained, halogenated ring and an

aryl thioether warrants further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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